![molecular formula C13H11ClO3 B3286766 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde CAS No. 832737-46-9](/img/structure/B3286766.png)
5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde
Overview
Description
5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde is a chemical compound with the CAS Number: 832737-46-9 . It has a molecular weight of 250.68 . The IUPAC name for this compound is 5-[(2-chloro-6-methylphenoxy)methyl]-2-furaldehyde . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde is 1S/C13H11ClO3/c1-9-3-2-4-12(14)13(9)16-8-11-6-5-10(7-15)17-11/h2-7H,8H2,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
As mentioned earlier, 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde is a powder that is stored at room temperature . It has a molecular weight of 250.68 .Scientific Research Applications
Synthesis and Chemical Properties
Furan-2-carbaldehydes serve as versatile intermediates in organic synthesis. Chadwick et al. (1973) describe the preparation of esters from furan-2-carboxylic acids, highlighting the bromination of furan-2-carbaldehyde in the presence of aluminium chloride, which showcases the compound's reactivity and potential for derivatization Chadwick, Chambers, Meakins, & Snowden, 1973. Similarly, Schevenels and Marko (2012) report on the synthesis of highly functionalized benzofurans, demonstrating the utility of furan derivatives in creating complex molecular structures Schevenels & Markó, 2012.
Applications in Sensor Technology
Dubonosov et al. (2008) synthesized crown-containing arylimines of benzo[b]furan-4-carbaldehydes, studying their spectral, luminescent, and complexing properties. This research illustrates the application of furan derivatives in developing chemosensors for metal cations, highlighting their potential in environmental monitoring and analytical chemistry Dubonosov, Minkin, Bren, Shepelenko, Tsukanov, Starikov, & Borodkin, 2008.
Antioxidant Activity and Food Chemistry
Chen et al. (2014) investigated the formation of 5-hydroxymethyl-2-furfural and its derivatives during the hydrolysis of plant phenolics, assessing their antioxidant activity. This study provides insights into the impact of furan derivatives on the phenolic content and antioxidant capacity of food, with implications for food preservation and health Chen, Tang, Zhang, Liu, Marcone, Li, & Tsao, 2014.
Neuroprotective Potential
Li et al. (2016) isolated new compounds from Gastrodia elata, including furan-2-carbaldehyde derivatives, and evaluated their neuroprotective activity. The results suggest the potential of these compounds in developing treatments for neurodegenerative diseases, indicating the therapeutic value of furan derivatives Li, Wang, Ouyang, Huang, Feng, Wang, & Yang, 2016.
Safety and Hazards
properties
IUPAC Name |
5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c1-9-3-2-4-12(14)13(9)16-8-11-6-5-10(7-15)17-11/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCYONZGTOHCOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192375 | |
Record name | 5-[(2-Chloro-6-methylphenoxy)methyl]-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
832737-46-9 | |
Record name | 5-[(2-Chloro-6-methylphenoxy)methyl]-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2-Chloro-6-methylphenoxy)methyl]-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.